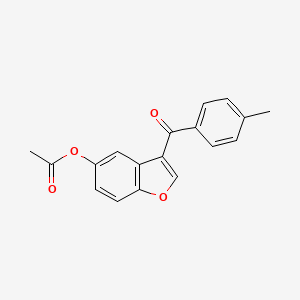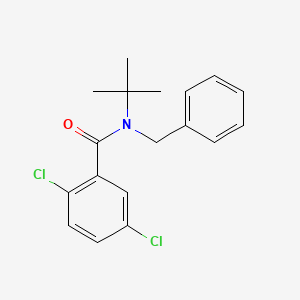![molecular formula C22H20N2O2 B5867488 N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide selectively inhibits the activity of TYK2 and JAK1, which are enzymes that play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting these enzymes, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduces the production of cytokines, which are proteins that contribute to inflammation and tissue damage. This leads to a reduction in inflammation and a decrease in disease symptoms.
Biochemical and Physiological Effects
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been shown to reduce inflammation and improve disease symptoms in preclinical and clinical studies. In a preclinical study of psoriasis, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced the production of cytokines and improved skin inflammation and scaling. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced psoriasis severity and improved skin clearance. N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has also been shown to reduce inflammation and improve disease symptoms in mouse models of lupus and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it selectively inhibits TYK2 and JAK1, which may reduce the risk of side effects compared to non-selective JAK inhibitors. However, one limitation of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Future Directions
There are several future directions for research on N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide. One direction is to continue evaluating its efficacy and safety in clinical trials for psoriasis, lupus, and inflammatory bowel disease. Another direction is to investigate the potential use of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the long-term safety and efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, as well as its potential use in combination with other treatments for autoimmune diseases.
Synthesis Methods
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was synthesized by Bristol-Myers Squibb using a multi-step process that involved the reaction of 4-methylbenzenecarboximidamide with 4-biphenylylacetic acid chloride in the presence of a base. The resulting intermediate was then treated with a reducing agent to form the final product. The synthesis method has been published in a patent application by Bristol-Myers Squibb.
Scientific Research Applications
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been the subject of several preclinical and clinical studies to evaluate its efficacy and safety in treating autoimmune diseases. In a preclinical study, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was shown to reduce inflammation and improve disease symptoms in a mouse model of psoriasis. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was well-tolerated and showed promising results in treating psoriasis. Phase 2 clinical trials are currently underway to evaluate the efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in treating psoriasis, lupus, and inflammatory bowel disease.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-11-20(12-8-16)22(23)24-26-21(25)15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYHKPGQUDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
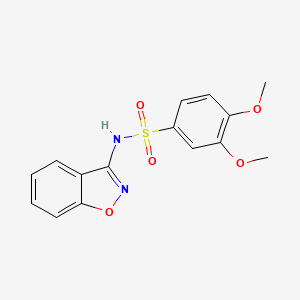
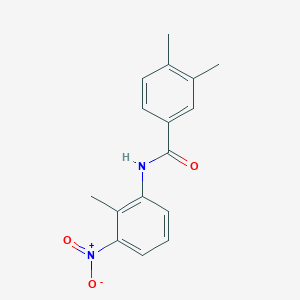
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
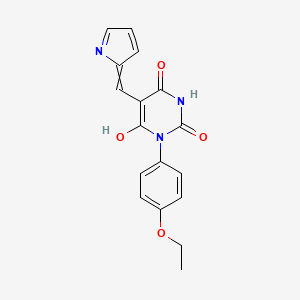
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)
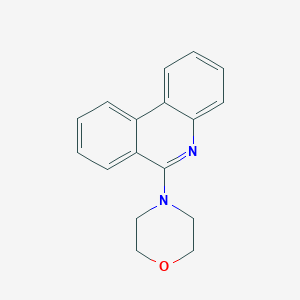
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
